molecular formula C10H12N2O4 B2562361 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid CAS No. 1096900-75-2

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid

Cat. No.: B2562361
CAS No.: 1096900-75-2
M. Wt: 224.216
InChI Key: RWIULJUUTVUQEV-UHFFFAOYSA-N
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Description

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol It is characterized by the presence of an amino group, a methylcarbamoyl group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with methyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the methylcarbamoyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The methylcarbamoyl group can be reduced to a methylamine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro-3-[(methylcarbamoyl)methoxy]benzoic acid.

    Reduction: 4-Amino-3-[(methylamino)methoxy]benzoic acid.

    Substitution: 4-Amino-3-[(methylcarbamoyl)ethoxy]benzoic acid (example of an ethoxy substitution).

Scientific Research Applications

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methylcarbamoyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzoic acid: Lacks the methylcarbamoyl group, resulting in different chemical reactivity and biological activity.

    4-Amino-3-[(ethylcarbamoyl)methoxy]benzoic acid: Contains an ethylcarbamoyl group instead of a methylcarbamoyl group, which can affect its solubility and interaction with molecular targets.

Uniqueness

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is unique due to the presence of the methylcarbamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with hydrophobic pockets in enzymes and receptors, potentially leading to higher binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

4-amino-3-[2-(methylamino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-12-9(13)5-16-8-4-6(10(14)15)2-3-7(8)11/h2-4H,5,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIULJUUTVUQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=CC(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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